

Posizolid Clinical Development: A Comparative Meta-Analysis of an Investigational Oxazolidinone

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Compound of Interest

Compound Name: *Posizolid*

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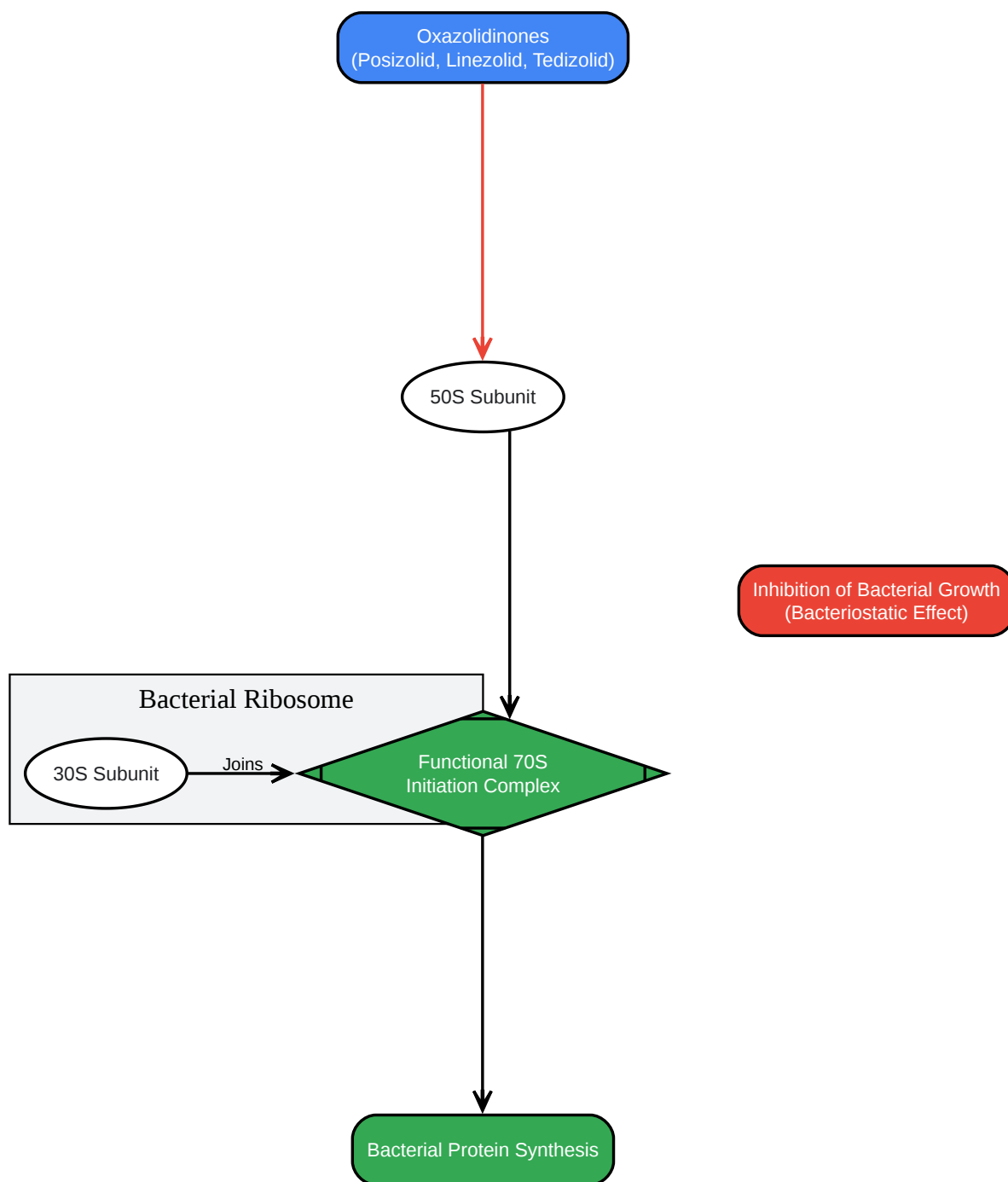
This guide provides a comparative analysis of **Posizolid** (AZD2563), an oxazolidinone antibiotic whose clinical development was discontinued, against established alternatives in the same class: Linezolid and Tedizolid. Due to the early termination of **Posizolid**'s clinical trials, this guide leverages available preclinical data and compares it against the extensive clinical trial data of the approved drugs to offer a comprehensive perspective for researchers in antibiotic development.

Overview and Rationale for Discontinuation

Posizolid was under development by AstraZeneca for the treatment of Gram-positive infections, including those caused by multidrug-resistant strains.^{[1][2]} However, its development was halted after the completion of Phase I trials in 2001.^{[1][2]} While detailed public reports on the trial outcomes are scarce, the discontinuation was presumably due to unfavorable results.^[1] Research into a related compound, AZD5847 (for which **Posizolid** is a prodrug), continued for some time, particularly for the treatment of tuberculosis, but it also did not proceed to market. It has been suggested that less favorable pharmacokinetics compared to other oxazolidinones and modest activity in early studies may have contributed to the decision to cease development.

Mechanism of Action: The Oxazolidinone Class

Posizolid shares its mechanism of action with other oxazolidinones like Linezolid and Tedizolid. These antibiotics are protein synthesis inhibitors. They bind to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex. This is a crucial early step in bacterial protein synthesis.



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Mechanism of Action for Oxazolidinone Antibiotics

Comparative In Vitro Activity

While clinical efficacy data for **Posizolid** is unavailable, preclinical studies provide insight into its potential. The following table compares the Minimum Inhibitory Concentration (MIC) values for **Posizolid** against key pathogens with those of Linezolid and Tedizolid.

Pathogen	Posizolid (AZD2563) MIC (µg/mL)	Linezolid MIC (µg/mL)	Tedizolid MIC (µg/mL)
Streptococcus pneumoniae (drug-susceptible)	0.5 - 1	1 - 2	0.25 - 0.5
Streptococcus pneumoniae (highly resistant)	1 - 2	1 - 2	0.25 - 0.5
Mycobacterium tuberculosis	Similar or higher than Delpazolid	0.125 - 1	0.125 - 0.5

Note: Data for **Posizolid** is from preclinical studies; Linezolid and Tedizolid data are from a combination of preclinical and clinical surveillance studies.

Clinical Efficacy and Safety: A Comparison with Approved Oxazolidinones

In the absence of **Posizolid** clinical trial data, we present data from pivotal Phase 3 trials of Linezolid and Tedizolid for the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI) to serve as a benchmark for efficacy and safety in this class.

Efficacy in ABSSSI

Drug (Trial)	Dosing Regimen	Primary Endpoint	Efficacy Rate
Tedizolid (ESTABLISH-1 & 2 pooled)	200 mg once daily for 6 days	Early clinical response at 48-72h	81.6%
Linezolid (ESTABLISH-1 & 2 pooled)	600 mg twice daily for 10 days	Early clinical response at 48-72h	79.4%
Tedizolid (Asian Population Phase 3)	200 mg once daily for 6 days	Early clinical response at 48-72h	77.4%
Linezolid (Asian Population Phase 3)	600 mg twice daily for 10 days	Early clinical response at 48-72h	80.1%

Data from pooled analysis of the ESTABLISH trials and a Phase 3 trial in an Asian population.

Safety and Tolerability Profile

A known class effect of oxazolidinones can be myelosuppression, particularly with prolonged use. Newer agents like Tedizolid have been developed to have a potentially better safety profile.

Adverse Event	Tedizolid	Linezolid
Nausea	8.2%	12.2%
Platelet count <150,000 cells/mm ³ (at end of therapy)	4.9%	10.8%
Drug-related treatment- emergent AEs (Asian study)	20.9%	15.8%

Data from pooled analysis of the ESTABLISH trials and a Phase 3 trial in an Asian population.

Experimental Protocols

In Vitro Susceptibility Testing (Typical Protocol)

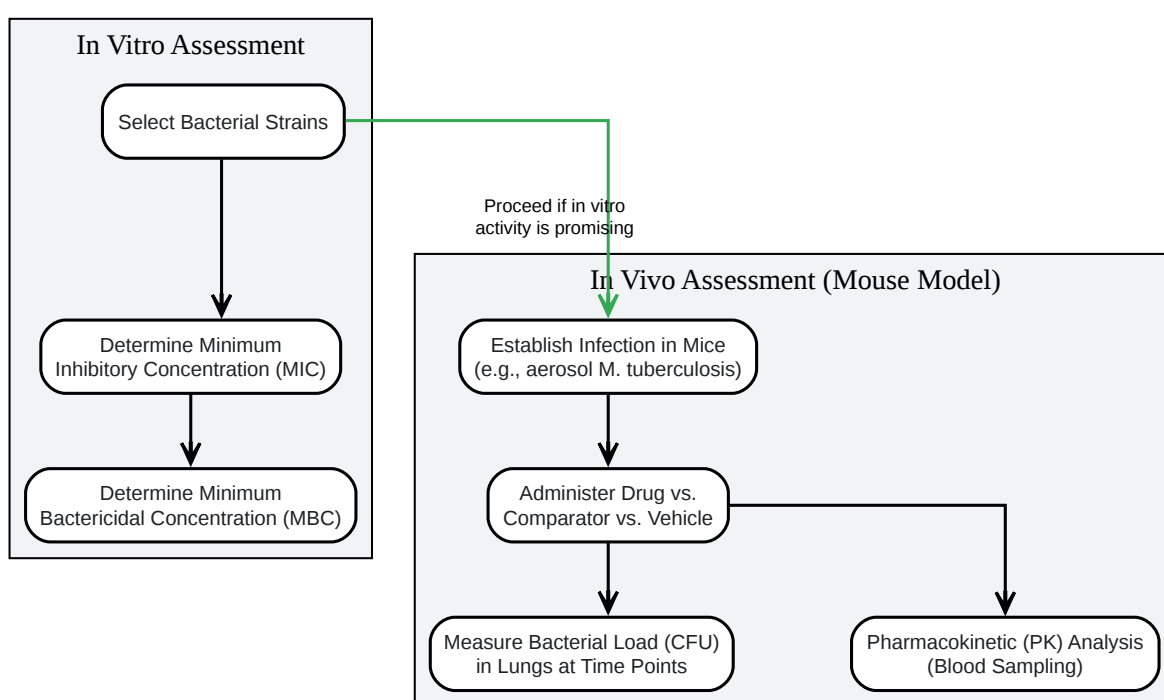
- **Bacterial Strains:** A panel of clinical isolates of target pathogens is used.
- **Culture Medium:** Mueller-Hinton agar or broth is typically used, supplemented as needed for fastidious organisms.
- **Inoculum Preparation:** Bacterial suspensions are prepared and standardized to a 0.5 McFarland turbidity standard.
- **MIC Determination:**
 - **Broth Microdilution:** Serial twofold dilutions of the antibiotic are prepared in 96-well microtiter plates. The standardized inoculum is added to each well. Plates are incubated at 35-37°C for 16-24 hours. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
 - **Agar Dilution:** Serial twofold dilutions of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The standardized bacterial suspension is spot-inoculated onto the agar surface. Plates are incubated, and the MIC is the lowest concentration that inhibits growth.

Murine Model of Tuberculosis Infection (Typical Protocol)

- **Animal Model:** BALB/c or similar mice are commonly used.
- **Infection:** Mice are infected via aerosol exposure to *Mycobacterium tuberculosis* to establish a lung infection.
- **Treatment Initiation:** Treatment with the investigational drug (e.g., **Posizolid**/AZD5847), comparator drugs (e.g., Linezolid), and vehicle control is typically initiated several weeks post-infection when a chronic infection is established.
- **Drug Administration:** Drugs are administered daily or as per the desired regimen via oral gavage.
- **Efficacy Assessment:** At specified time points (e.g., 28 and 56 days), cohorts of mice are euthanized. Lungs are harvested, homogenized, and serial dilutions are plated on selective

agar. After incubation, colony-forming units (CFU) are counted to determine the bacterial load.

- **Pharmacokinetic Analysis:** Blood samples are collected at various time points after drug administration to determine plasma drug concentrations, half-life, and other pharmacokinetic parameters.



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Preclinical Experimental Workflow for a Novel Antibiotic

Conclusion

The available data on **Posizolid**, primarily from preclinical studies, suggests it had a spectrum of activity characteristic of the oxazolidinone class. However, its development was not pursued, likely due to an unfavorable risk-benefit profile discovered in early clinical development when compared to existing and emerging alternatives. The successful development and approval of

Linezolid and subsequently Tedizolid have set a high bar for efficacy and safety for new antibiotics in this class. While **Posizolid** itself will not be a clinical option, the study of its properties and the reasons for its discontinuation provide valuable lessons for the ongoing development of new antimicrobial agents.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Posizolid | C21H21F2N3O7 | CID 213049 - PubChem [pubchem.ncbi.nlm.nih.gov]
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